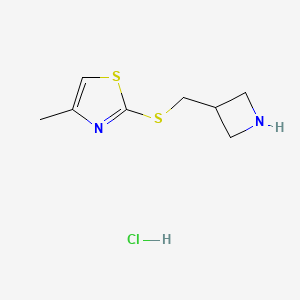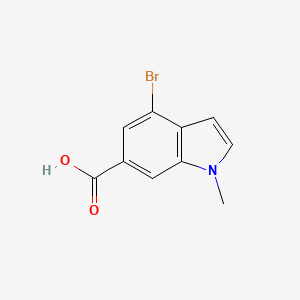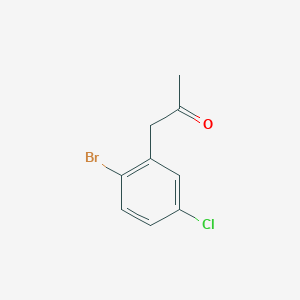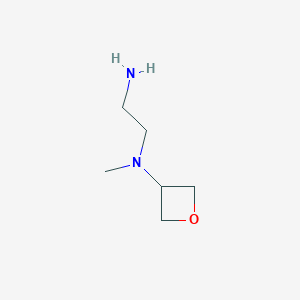
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Vue d'ensemble
Description
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2S2 and its molecular weight is 236.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which were evaluated for their antibacterial and antifungal activities. This research illustrates the efficiency of microwave-assisted synthesis in producing compounds with potential pharmacological activities, relevant to the synthesis of "2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride" (Mistry & Desai, 2006).
Antioxidant, Antimicrobial, Antimycobacterial, and Cytotoxic Activities
Research by Saundane and Walmik (2013) on azetidinone and thiazolidinone moieties linked to the indole nucleus demonstrated significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These findings suggest that compounds within this chemical framework, including potentially "this compound," may possess diverse biological activities and applications in drug discovery (Saundane & Walmik, 2013).
Antibacterial Potential and SAR Analysis
A study conducted by Parvez et al. (2010) on monocyclic β-lactams containing azetidine-2-ones demonstrated significant antibacterial activity and provided insights into the structure-activity relationship (SAR). This research underscores the importance of azetidinone derivatives in developing new antibacterial agents, relevant to the structural context of "this compound" (Parvez et al., 2010).
Synthesis and Application in Antimicrobial Agents
Kapadia et al. (2007) synthesized new azetidinones and evaluated their antimicrobial activity, showcasing the potential of azetidinone derivatives as antimicrobial agents. This research further supports the potential application of compounds like "this compound" in developing new antimicrobial strategies (Kapadia et al., 2007).
Propriétés
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2.ClH/c1-6-4-11-8(10-6)12-5-7-2-9-3-7;/h4,7,9H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWMZPRYLDTKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)




![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)
